molecular formula C10H19F3 B3392402 1,1,1-Trifluorodecane CAS No. 26288-16-4

1,1,1-Trifluorodecane

Cat. No. B3392402
CAS RN: 26288-16-4
M. Wt: 196.25 g/mol
InChI Key: IGGXVAUUTYVHBN-UHFFFAOYSA-N
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Description

1,1,1-Trifluorodecane is a chemical compound with the molecular formula C10H19F3 . It has an average mass of 196.253 Da and a monoisotopic mass of 196.143890 Da .


Molecular Structure Analysis

The 3D chemical structure of 1,1,1-Trifluorodecane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure .

Scientific Research Applications

Catalytic Activity in Organic Synthesis

1,1,1-Trifluorodecane and related compounds find significant applications as catalysts in organic synthesis. For instance, Scandium trifluoromethanesulfonate (triflate) is highly effective as a Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Application in Fluorous Chemistry

Fluorous chemistry, which involves the manipulation of perfluorinated compounds, utilizes derivatives of 1,1,1-Trifluorodecane. For example, fluorous TIPS-triflate, a compound related to 1,1,1-Trifluorodecane, is used as a protecting group and tagging agent in fluorous synthesis and separations (Lu & Zhang, 2004).

Use in Pharmaceutical Applications

In pharmaceutical research, fluorine-containing compounds, including trifluoromethyl ethers, have been explored extensively. Trifluoromethyl ethers and related compounds like 1,1,1-Trifluorodecane are significant in pharmaceuticals used in various therapeutic areas, including analgesics, anesthetics, cardiovascular drugs, and anti-infective therapeutics (Jeschke, Baston, & Leroux, 2007).

Role in Environmental and Sustainable Chemistry

Compounds related to 1,1,1-Trifluorodecane have been used in sustainable chemistry approaches. For example, the utilization of trifluoromethane, derived from polytetrafluoroethylene manufacture, in converting this greenhouse gas into valuable fluorinated compounds is a significant step in environmental sustainability (Musio, Gala, & Ley, 2018).

Applications in Material Science

In material science, trifluoromethylated compounds, including those related to 1,1,1-Trifluorodecane, have been used in the synthesis and development of materials for electroluminescent devices. These compounds possess unique properties that are beneficial for creating materials with high electron affinities, suitable for use in LEDs and other electronic devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).

properties

IUPAC Name

1,1,1-trifluorodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19F3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGXVAUUTYVHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335685
Record name 1,1,1-Trifluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorodecane

CAS RN

26288-16-4
Record name 1,1,1-Trifluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Islam, SP Singh, M Yanagida, MR Karim… - International Journal of …, 2011 - hindawi.com
Three alkyl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers with different alkyl chain lengths, [Ru(tctpy)(tfpd)(NCS)] (A1), [Ru(tctpy)(tfdd)(NCS)] (A2), and [Ru(tctpy)(tfid)(…
Number of citations: 20 www.hindawi.com
A Islam, SP Singh, M Yanagida, MR Karim, L Han - 2011 - academia.edu
Three alkyl-substituted β-diketonato-ruthenium (II)-polypyridyl sensitizers with different alkyl chain lengths,[Ru (tctpy)(tfpd)(NCS)](A1),[Ru (tctpy)(tfdd)(NCS)](A2), and [Ru (tctpy)(tfid)(…
Number of citations: 0 www.academia.edu
M Görgényi, J Dewulf, H Van Langenhove - Journal of Chromatography A, 2006 - Elsevier
According to a novel equation, the temperature dependence of the Kováts retention index, dI/dT is proportional to the difference of the Kováts retention index, I, and the new entropy …
Number of citations: 12 www.sciencedirect.com
A Dallos, R Kresz - Fluid phase equilibria, 2003 - Elsevier
Kováts’ retention indices were determined for 41 halogenated compounds by gas–liquid chromatography (GLC) at temperatures from 373 to 433K using fused silica open tubular …
Number of citations: 11 www.sciencedirect.com
M Görgényi, ZA Fekete, H Van Langenhove… - … of Chromatography A, 2008 - Elsevier
The non-linearity in the temperature dependence of the Kováts index, I (the formation of convex or concave curves) was characterized by the second derivative, d 2 I/dT 2 . The …
Number of citations: 13 www.sciencedirect.com
VA Babain, VA Kamachev, RN Kiseleva, AA Murzin… - Radiochemistry, 2003 - Springer
Extraction of uranium with trifluoromethyl alkyl diketones differing in the length of the alkyl chain was studied. The size of the alkyl group only slightly affects the extraction. Extraction of …
Number of citations: 8 link.springer.com
T Okano, H Sugiura, M Fumoto, H Matsubara… - Journal of fluorine …, 2002 - Elsevier
Relatively unreactive aryltrifluoroethyl bromides were reacted with 1-octene in the presence of CuCl and 2,2′-bipyridyl at high temperatures. Trifluoromethylated benzyl radical was …
Number of citations: 16 www.sciencedirect.com
ZY Long, QY Chen - The Journal of Organic Chemistry, 1999 - ACS Publications
In DMSO, the addition reactions of perfluoroalkyl chlorides, R F Cl, to alkenes or alkynes can occur smoothly in the presence of 1.5 equiv of Na 2 S 2 O 4 and NaHCO 3 at 75−80 C for 4−…
Number of citations: 89 pubs.acs.org
R Kresz - Journal of Chromatography A, 2006 - Elsevier
In a paper published in 1992 [KS Reddy, J.-Cl. Dutoit, E.sz. Kováts, Pair-wise interactions by gas chromatography. I. Interaction free enthalpies of solutes with non-associated primary …
Number of citations: 8 www.sciencedirect.com
I Ashraful, S Surya Prakash… - International … - Hindawi Publishing Corporation
Number of citations: 0

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